(Phenanthren-9-yl)selanyl
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Overview
Description
(Phenanthren-9-yl)selanyl is a chemical compound that features a phenanthrene moiety bonded to a selenium atom. Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings, while selenium is a non-metal element known for its unique chemical properties. The combination of these two components results in a compound with interesting chemical and physical characteristics, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Phenanthren-9-yl)selanyl typically involves the reaction of phenanthrene derivatives with selenium reagents. One common method is the reaction of 9-bromophenanthrene with sodium selenide in a polar solvent such as dimethylformamide (DMF) under an inert atmosphere. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Phenanthren-9-yl)selanyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert this compound to selenides or other reduced forms.
Substitution: The selenium atom in this compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield selenoxides, while reduction with sodium borohydride can produce selenides.
Scientific Research Applications
(Phenanthren-9-yl)selanyl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases related to oxidative stress.
Industry: this compound is used in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (Phenanthren-9-yl)selanyl involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with specific enzymes and proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with similar structural features but lacking the selenium atom.
9-Phenanthrenol: A hydroxylated derivative of phenanthrene with different chemical properties.
Phenanthrenequinone: An oxidized form of phenanthrene with distinct reactivity.
Uniqueness
(Phenanthren-9-yl)selanyl is unique due to the presence of the selenium atom, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
61708-84-7 |
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Molecular Formula |
C14H9Se |
Molecular Weight |
256.19 g/mol |
InChI |
InChI=1S/C14H9Se/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H |
InChI Key |
ZFSPSCVTSSKRRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[Se] |
Origin of Product |
United States |
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